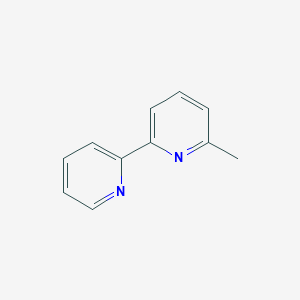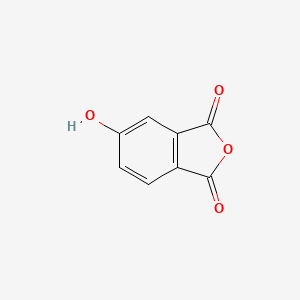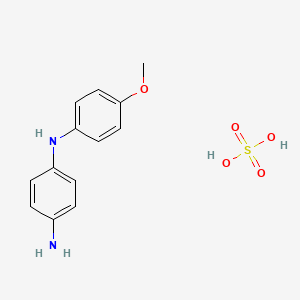
バリアミンブルーB硫酸塩
説明
“1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is a chemical compound with the molecular formula C13H14N2O.1/2H2O4S . It is also known by other names such as p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (2:1) and Acna Blue V Base .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” can be represented by the SMILES string:N(C1=CC=C(OC)C=C1)C2=CC=C(N)C=C2.S(=O)(=O)(O)O . This represents the connectivity of the atoms in the molecule. Physical And Chemical Properties Analysis
The molecular weight of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is approximately 312.341 Da .科学的研究の応用
顕微鏡および組織学
バリアミンブルーB硫酸塩は、特に組織学的用途において、発色試薬として顕微鏡で使用されます 。これは、酸化成分の検出を必要とするアッセイの基質として役立ち、顕微鏡下で特定の細胞成分を可視化するのに不可欠です。
触媒ポテンショメトリー法
分析化学では、この化合物は触媒ポテンショメトリー法でヨウ化物の痕跡レベルの定量に用いられてきました 。染料の酸化に対するその触媒作用は、微量を高い精度で測定するために利用されます。
尿酸の検出
この化合物は、尿中の尿酸の検出のために、ウリカーゼ酵素に基づく紫外可視分光光度法で使用されます 。この用途は、医療診断と痛風やその他の尿酸関連疾患の研究において重要です。
細胞化学的視覚化
バリアミンブルーB硫酸塩は、アルカリホスファターゼ活性の細胞化学的視覚化において役割を果たします 。これは、酵素組織化学や組織特異的酵素活性の調査を含むさまざまな生物学的研究において重要です。
宝飾品中の金の検出
バリアミンブルーB硫酸塩を使用したフローインジェクション法が、宝飾品サンプル中の金(Au(III))の定量に報告されています 。この方法は、金の酸化に対する化合物の触媒作用に基づいており、宝飾品業界や冶金研究におけるその応用を示しています。
プロテオミクス研究
プロテオミクスにおいて、バリアミンブルーB硫酸塩はタンパク質の特性評価と分析に使用される生化学物質です 。その特性は、タンパク質の構造、機能、相互作用の研究を促進し、複雑な生物学的システムの理解に貢献します。
有機合成
この化合物は有機合成プロセスに関与しており、N-アリールベンゼン-1,2-ジアミンまたは1-アリールベンゾイミダゾールの選択的合成のための試薬として機能します 。これらの合成された化合物は、医薬品化学や材料科学においてさまざまな用途があります。
エレクトロニクスにおけるホール輸送材料
バリアミンブルーB硫酸塩誘導体は、有機光起電力(OPV)デバイスのホール輸送材料として使用されます 。それらは、移動度と性能を向上させるためにしばしばドープされ、OLEDデバイスの輝度を高めるのに貢献します。
作用機序
Target of Action
Variamine Blue B Sulfate, also known as 4-Amino-4’-methoxydiphenylamine Sulfate or 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1), is primarily used as a chromogenic reagent . It is often used in assays that require the detection of an oxidizing component .
Mode of Action
The mode of action of Variamine Blue B Sulfate involves its interaction with the oxidizing component in the assay. The compound undergoes a color change upon interaction with the oxidizing component, which can be detected spectrophotometrically . This color change is indicative of the presence and quantity of the oxidizing component in the sample.
Biochemical Pathways
Variamine Blue B Sulfate is involved in redox reactions, acting as a redox indicator . In the presence of an oxidizing agent, Variamine Blue B Sulfate is oxidized, leading to a change in its color. This change can be used to quantify the amount of the oxidizing agent in a sample.
Result of Action
The primary result of Variamine Blue B Sulfate’s action is the generation of a color change in response to the presence of an oxidizing agent. This allows for the quantification of the oxidizing agent in a sample, providing valuable information for various biochemical assays .
特性
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZNBNGDJDEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073316 | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6254-98-4, 3169-21-9 | |
| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003169219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azosalt A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



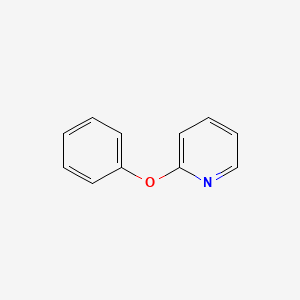
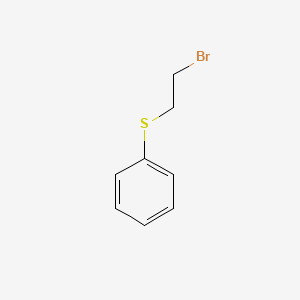
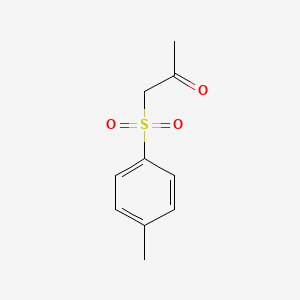

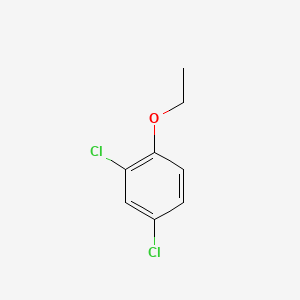


![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

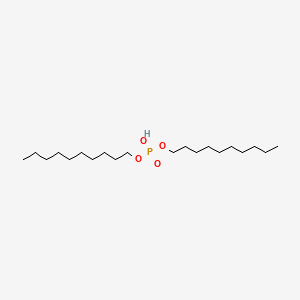
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)

